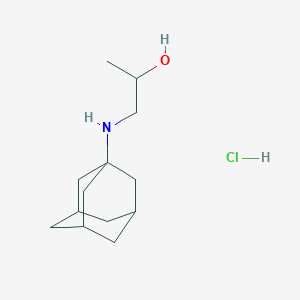
5-((2S)(2-Piperidyl))-2-methoxypyridine
Descripción general
Descripción
“5-((2S)(2-Piperidyl))-2-methoxypyridine” is a chemical compound. It’s a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis have been published .Molecular Structure Analysis
The empirical formula of a similar compound, “5-((2S)-2-Piperidyl)pyridine-2-carboxylic acid”, is C11H14N2O2 . The molecular weight is 206.24 . The SMILES string is OC(=O)c1ccc(cn1)[C@@H]2CCCCN2 .Chemical Reactions Analysis
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Aplicaciones Científicas De Investigación
Synthesis and Characterization
5-((2S)(2-Piperidyl))-2-methoxypyridine derivatives have been synthesized and characterized through various methods. For instance, a study reported the successful synthesis of 2-methoxypyridine-3-carbonitrile derivatives with aryl substituents, which were further evaluated for their cytotoxic activities against cancer cell lines such as HepG2, DU145, and MBA-MB-231. Some of these compounds demonstrated promising antiproliferative effects, showcasing the potential of 2-methoxypyridine derivatives in cancer research (Al‐Refai et al., 2019).
Pharmacological Applications
Another study focused on the design and synthesis of aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones, leading to the identification of a compound as a potent, selective, and orally efficacious c-Met/ALK dual inhibitor. This compound showed significant tumor growth inhibition in preclinical models, indicating its potential as a therapeutic agent in oncology (Li et al., 2013).
Chemical Synthesis Techniques
Efficient synthesis methods for 5-functionalized 2-methoxypyridines have been developed, demonstrating the versatility of magnesium 'ate' complexes as key reagents. This methodology facilitates the synthesis of complex organic compounds, potentially expanding the utility of 2-methoxypyridine derivatives in various chemical syntheses (Sośnicki, 2009).
Advanced Material Development
Research in the field of new materials has also utilized 2-methoxypyridine derivatives. A novel squaric acid derivative based on 5-amino-2-methoxypyridin ester amide showed second-order nonlinear optical (NLO) applications, both in solution and bulk. This compound exhibited a pseudo-layer structure with potential applications in NLO devices (Kolev et al., 2008).
Direcciones Futuras
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is ongoing research and development in this field.
Mecanismo De Acción
Target of Action
It’s worth noting that piperidine derivatives, which include this compound, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives have been reported to exhibit a variety of pharmacological activities
Biochemical Pathways
It’s known that piperidine derivatives can be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.
Pharmacokinetics
It’s known that the pharmacokinetics of piperidine derivatives can exhibit marked individual variability . This variability can impact the bioavailability of the compound and therefore dosage must be titrated for optimal therapeutic effect with minimal toxicity .
Result of Action
Piperidine derivatives have been reported to exhibit a variety of pharmacological activities . The specific effects of this compound would depend on its targets and mode of action.
Action Environment
It’s known that the pharmacodynamics and toxicological effects of piperidine derivatives can be influenced by factors such as co-consumption of other substances .
Propiedades
IUPAC Name |
2-methoxy-5-[(2S)-piperidin-2-yl]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-14-11-6-5-9(8-13-11)10-4-2-3-7-12-10/h5-6,8,10,12H,2-4,7H2,1H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPSASQDMBLQNN-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2CCCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=C(C=C1)[C@@H]2CCCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 5-chloro-3-[(chloroacetyl)amino]-1H-indole-2-carboxylate](/img/structure/B3082747.png)
![methyl 3-[(chloroacetyl)amino]-5-methyl-1H-indole-2-carboxylate](/img/structure/B3082754.png)




![[2-(4-Ethylphenoxy)ethyl]amine hydrochloride](/img/structure/B3082791.png)







